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Compound of Interest

Compound Name: 3'-p-Hydroxy paclitaxel-d5

Cat. No.: B13857226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies

and data integral to the structure elucidation of 3'-p-hydroxy paclitaxel-d5. This deuterated

metabolite of the widely used anticancer drug, paclitaxel, is crucial as an internal standard in

pharmacokinetic and metabolic studies. This guide details the analytical techniques,

experimental protocols, and data interpretation necessary for its unequivocal identification and

characterization.

Introduction
Paclitaxel is a complex diterpenoid primarily metabolized in the liver by cytochrome P450

enzymes, with CYP3A4 responsible for the formation of 3'-p-hydroxy paclitaxel.[1] The

accurate quantification of this metabolite is essential for understanding the drug's metabolic

profile and its clinical implications. The use of a stable isotope-labeled internal standard, such

as 3'-p-hydroxy paclitaxel-d5, is the gold standard for mass spectrometry-based

quantification, ensuring high accuracy and precision by compensating for matrix effects and

variations in sample processing.[2] This guide focuses on the analytical journey to confirm the

structure of this important research compound.

Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic data for 3'-p-hydroxy paclitaxel and its

deuterated analog are summarized below. The deuterium labeling is typically on the benzamido
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phenyl group, a common practice for creating internal standards for paclitaxel and its

metabolites.[3]

Table 1: Physicochemical Properties

Property 3'-p-Hydroxy Paclitaxel 3'-p-Hydroxy Paclitaxel-d5

Molecular Formula C₄₇H₅₁NO₁₅[4] C₄₇H₄₆D₅NO₁₅[5]

Molecular Weight 869.91 g/mol [4] 874.9 g/mol [5]

Chemical Structure See Figure 1 See Figure 1

Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary

technique for the identification and quantification of 3'-p-hydroxy paclitaxel.

Experimental Protocol: LC-MS/MS
A validated LC-MS/MS method for the simultaneous quantification of paclitaxel and its

metabolites, including 3'-p-hydroxy paclitaxel, is outlined below.[1][6]

Sample Preparation: Liquid-Liquid Extraction[1]

To 100 µL of plasma sample, add an appropriate amount of the internal standard solution (3'-
p-hydroxy paclitaxel-d5).

Add 500 µL of methyl tert-butyl ether (MTBE).

Vortex for 2 minutes.

Centrifuge at 12,000 x g for 5 minutes.

Transfer the supernatant to a clean tube.

Evaporate the solvent under a stream of nitrogen.

Reconstitute the residue in the mobile phase for injection.
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Chromatographic Conditions[1]

Column: Phenomenex Synergy Polar-RP (4 µm, 2.0 x 50 mm) or equivalent C18 column.[1]

[6]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

Gradient: A time-programmed gradient is employed to ensure separation from paclitaxel and

other metabolites.

Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions[1]

Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

Scan Type: Multiple Reaction Monitoring (MRM).[1]

Ion Spray Voltage: ~5000 V.[1]

Temperature: ~500 °C.[1]

Collision Gas: Nitrogen.

Quantitative Data: Mass Spectrometry
The key to the identification and quantification of 3'-p-hydroxy paclitaxel and its deuterated

internal standard lies in monitoring specific precursor-to-product ion transitions in MRM mode.

Table 2: MRM Transitions for LC-MS/MS Analysis
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Analyte Precursor Ion (m/z) Product Ion (m/z) Notes

3'-p-Hydroxy

Paclitaxel
870.5[1] 569.5[1]

Corresponds to the

[M+H]⁺ ion and a

characteristic

fragment.

3'-p-Hydroxy

Paclitaxel-d5
875.5 569.5

The precursor ion is

shifted by +5 Da due

to the deuterium

labels. The fragment

ion remains the same

as the deuterium is on

the benzoyl group

which is lost.

Fragmentation Pathway
The fragmentation of paclitaxel and its metabolites is well-characterized. For 3'-p-hydroxy

paclitaxel, the precursor ion [M+H]⁺ has an m/z of 870.5. The major fragmentation pathway

involves the cleavage of the ester bond linking the C13 side chain to the baccatin III core. This

results in the formation of the baccatin III core fragment with an m/z of 569.5. The presence of

the five deuterium atoms on the benzamido group of 3'-p-hydroxy paclitaxel-d5 increases the

precursor ion mass to 875.5. Upon fragmentation, the deuterated side chain is lost, resulting in

the same product ion at m/z 569.5.

3'-p-Hydroxy Paclitaxel

3'-p-Hydroxy Paclitaxel-d5

[M+H]⁺
m/z = 870.5

Baccatin III Core
m/z = 569.5

CID

[M+D]⁺
m/z = 875.5

Baccatin III Core
m/z = 569.5

CID
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Figure 1. MS/MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed, publicly available 1H and 13C NMR spectra specifically for 3'-p-hydroxy

paclitaxel are scarce, the structural elucidation would rely on comparison with the well-

documented spectra of paclitaxel.[7][8] The key differences would be observed in the signals

corresponding to the phenyl group at the 3'-position of the side chain.

Expected NMR Spectral Features
¹H NMR: The aromatic region of the ¹H NMR spectrum of 3'-p-hydroxy paclitaxel would show

a characteristic AA'BB' splitting pattern for the para-substituted phenyl ring, integrating to 4

protons, in contrast to the multiplet for the monosubstituted phenyl ring in paclitaxel. The

signals for the protons on the baccatin III core and the rest of the side chain would be largely

similar to those of paclitaxel, with minor shifts possible due to the electronic effect of the

hydroxyl group. For the d5 analogue, the signals corresponding to the benzamido phenyl

group would be absent.

¹³C NMR: The ¹³C NMR spectrum would show six signals for the para-hydroxyphenyl group,

with the carbon bearing the hydroxyl group (C-para) exhibiting a downfield shift compared to

the corresponding carbon in paclitaxel. The signals for the deuterated carbons in the

benzamido phenyl ring of the d5 analogue would be absent or significantly attenuated.

A definitive structural confirmation would require a full suite of 2D NMR experiments, including

COSY, HSQC, and HMBC, to assign all proton and carbon signals unequivocally.

Synthesis of 3'-p-Hydroxy Paclitaxel-d5
While a detailed, publicly available protocol for the synthesis of 3'-p-hydroxy paclitaxel-d5 is

not available, it is likely synthesized from a deuterated precursor. A plausible synthetic route

would involve the esterification of a protected baccatin III derivative with a side chain that

already contains the para-hydroxyphenyl group and the deuterated benzoyl group. The

deuterated benzoyl chloride (benzoyl chloride-d5) is commercially available and would be a key

starting material for the synthesis of the side chain.
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Figure 2. Plausible Synthetic Workflow.

Conclusion
The structure elucidation of 3'-p-hydroxy paclitaxel-d5 relies on a combination of advanced

analytical techniques. High-resolution mass spectrometry confirms the elemental composition

and the presence of the five deuterium atoms. Tandem mass spectrometry provides

characteristic fragmentation patterns that confirm the core structure and the location of the

modification on the side chain. While detailed NMR data is not readily available in the public

domain, its acquisition would be the final and definitive step in the complete structural

confirmation, allowing for the unambiguous assignment of all atoms in the molecule. The

availability of well-characterized 3'-p-hydroxy paclitaxel-d5 is indispensable for the accurate

bioanalysis of paclitaxel metabolites, contributing to a deeper understanding of its

pharmacology and the optimization of cancer chemotherapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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